molecular formula C10H18N4O2 B2869931 N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-40-5

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2869931
CAS No.: 1429418-40-5
M. Wt: 226.28
InChI Key: XGXNEFUJJPGVGH-UHFFFAOYSA-N
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Description

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-40-5) is a nitro-functionalized pyrazole derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H18N4O2 and a molecular weight of 226.28, this compound features a defined molecular scaffold that serves as a versatile building block for the synthesis of more complex molecules . The presence of both isopropyl and isobutyl alkyl groups influences the compound's steric and lipophilic properties, while the nitro group provides a handle for further chemical transformations, such as reduction to an amino group, facilitating the exploration of structure-activity relationships. Researchers utilize this and closely related pyrazol-3-amine structures as key intermediates in the development of novel pharmacologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-7(2)5-11-10-9(14(15)16)6-13(12-10)8(3)4/h6-8H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNEFUJJPGVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NN(C=C1[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a pyrazole derivative followed by the introduction of isobutyl and isopropyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isobutyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Solvents like ethanol or methanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Isobutyl-1-isopropyl-4-amino-1H-pyrazol-3-amine.

Scientific Research Applications

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The isobutyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Electron-Withdrawing Effects : The nitro group in the target compound reduces electron density at the pyrazole ring, likely decreasing the basicity of the amine compared to analogues lacking nitro substituents (e.g., 4-Isopropyl-1H-pyrazol-3-amine ). This effect may also influence hydrogen-bonding capacity, as nitro groups can act as acceptors .
  • Synthetic Challenges: Compounds with nitro groups (like the target) may require multi-step syntheses with lower yields compared to simpler derivatives.

Hydrogen Bonding and Crystallinity

The nitro group in the target compound could participate in hydrogen-bonding networks, as observed in Etter’s graph set analysis .

Pharmacological and Industrial Relevance

  • Lipophilicity : Isobutyl and benzyl groups (as in ) enhance lipophilicity, favoring membrane permeability in drug design.
  • Stability : Nitro groups may confer oxidative stability but could pose metabolic challenges in vivo.

Biological Activity

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS No. 1429418-40-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of C10_{10}H18_{18}N4_{4}O2_{2} and a molecular weight of 226.28 g/mol. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Antitumor Activity

Research on pyrazole derivatives has indicated that many compounds within this class exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit BRAF(V600E), a common mutation in melanoma, as well as other oncogenic pathways such as EGFR and Aurora-A kinase .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound may possess anti-inflammatory effects. Pyrazole compounds have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of nitric oxide (NO) production and cytokine release . This makes them candidates for treating inflammatory diseases.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of pyrazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against phytopathogenic fungi . The mechanism often involves disrupting cellular integrity or inhibiting critical biochemical pathways in pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The presence of the nitro group at the 4-position of the pyrazole ring is crucial for its biological effects, as it influences the compound's electronic properties and reactivity.

Key Findings from SAR Studies

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntitumorTBD
Related Pyrazole DerivativeAntibacterial72.4
Related Pyrazole DerivativeAntifungalTBD

Case Study 1: Antitumor Efficacy

In a study evaluating various pyrazole derivatives, this compound was tested against melanoma cell lines with BRAF mutations. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that modifications to the pyrazole scaffold could enhance antitumor efficacy.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that this compound significantly reduced NO production in LPS-stimulated macrophages, indicating its potential use in treating inflammatory conditions.

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